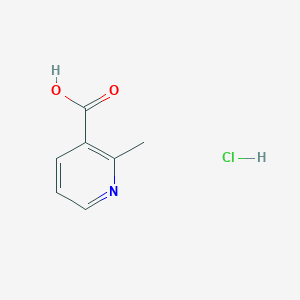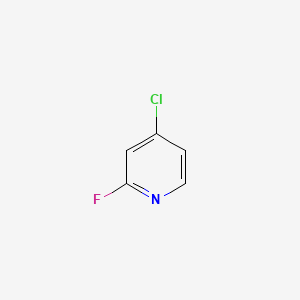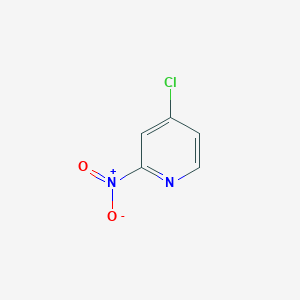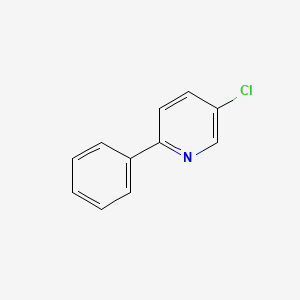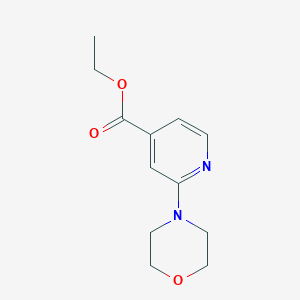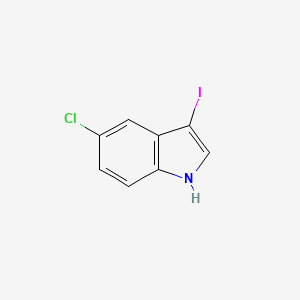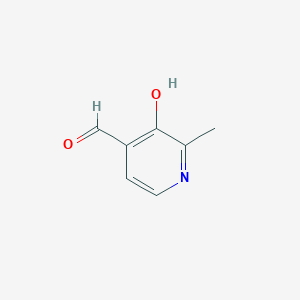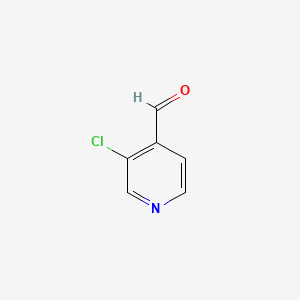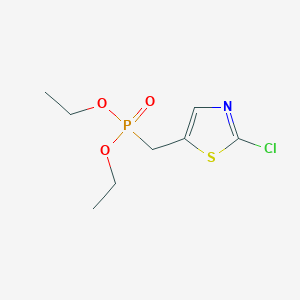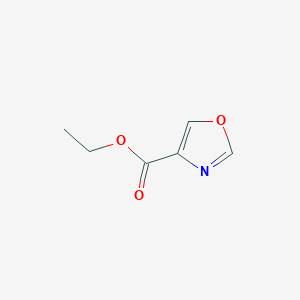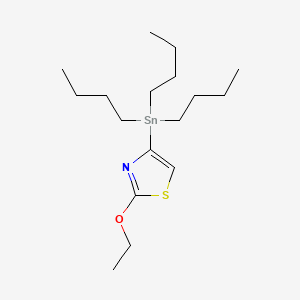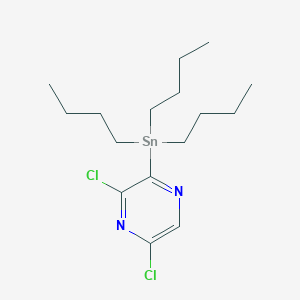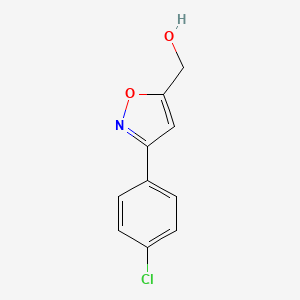![molecular formula C17H13NO5 B1350457 methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzenecarboxylate CAS No. 339011-73-3](/img/structure/B1350457.png)
methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzenecarboxylate” is a chemical compound with the molecular formula C20H17N3O41. It is related to a class of compounds known as isoindoles1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, isoindoles, the core structure of this compound, are commonly synthesized through various methods including cyclization reactions2.Molecular Structure Analysis
The structure of this compound has been determined by X-ray crystallography and further elucidated using data from homo- and heteronuclear 2D NMR correlation spectroscopy2.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, isoindoles, which are part of this compound’s structure, are known to undergo various chemical reactions, including reactions with electrophiles and nucleophiles2.Physical And Chemical Properties Analysis
This compound has a molecular weight of 363.3761. Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved information.Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Design
The molecular structure of methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzenecarboxylate has been determined by X-ray crystallography, contributing to the understanding of its chemical properties and potential for further molecular design. This structural information is crucial for designing new compounds with desired biological activities or chemical properties (Sakhautdinov et al., 2013).
Drug Discovery and Disease Treatment
Compounds with the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety have been evaluated for their potential in treating sickle cell disease. Their genotoxicity was assessed in vivo, showing that these compounds are non-genotoxic and could be safer alternatives to existing treatments, indicating their promise in drug discovery and development for treating sickle cell disease symptoms (dos Santos et al., 2011).
Agricultural Applications: Herbicidal Activities
Research into isoindoline-1,3-dione derivatives, including those with a structure similar to methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzenecarboxylate, has revealed potential herbicidal activities. These compounds have shown effectiveness against various weeds, suggesting their application in agricultural weed management. The study highlights the chemical's potential for development into herbicides, emphasizing its role in enhancing agricultural productivity (Huang et al., 2009).
Chemical Synthesis and Catalysis
The compound has been involved in studies focusing on chemical reactions, such as rearrangements and cycloadditions, demonstrating its utility in synthetic chemistry. This research is valuable for developing new synthetic pathways and catalysts, expanding the toolkit available for chemical synthesis (Váňa et al., 2012).
Material Science and Engineering
In material science, derivatives of methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzenecarboxylate have been explored for their properties, such as fluorescence and structural formation. These studies contribute to the development of new materials with potential applications in electronics, photonics, and nanotechnology, underscoring the compound's versatility beyond biomedical applications (Li et al., 2015).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available information. As with all chemicals, it should be handled with appropriate safety precautions.
Direcciones Futuras
The future directions for research on this compound are not specified in the available information. However, given the biological activity of some isoindole derivatives3, it could be of interest in medicinal chemistry and drug discovery.
Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.
Propiedades
IUPAC Name |
methyl 4-[(1,3-dioxoisoindol-2-yl)oxymethyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-22-17(21)12-8-6-11(7-9-12)10-23-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWPUOCISOEHHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzenecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


